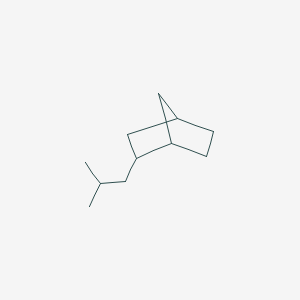
Norbornane, 2-isobutyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norbornane, 2-isobutyl- is a natural product found in Aloe africana with data available.
科学的研究の応用
Polymer Synthesis
Norbornane derivatives are widely used in the synthesis of polymers due to their unique structural properties. The incorporation of norbornane into polymer backbones enhances the thermal and mechanical properties of the resulting materials.
1.1. Radical Copolymerization
Recent studies have demonstrated that norbornene-based monomers can be copolymerized with alkyl acrylates to produce high-performance polymers suitable for photoresist applications. For example, the copolymerization of alkyl 2-norbornene-2-carboxylates with n-butyl acrylate has shown significant improvements in glass transition temperature (Tg) compared to traditional polymers like polystyrene .
Table 1: Properties of Norbornene Copolymers
| Polymer Type | Tg (°C) | Solubility | Application Area |
|---|---|---|---|
| Poly(n-butyl acrylate) | 50 | Good | Photoresists |
| Norbornene Copolymer | 80 | Excellent | Coatings and adhesives |
1.2. Biobased Thermoset Films
Norbornene-functionalized plant oils have been utilized to create biobased thermoset films. The polymerization of these functionalized oils results in materials that are both sustainable and high-performing, making them suitable for various industrial applications such as coatings and binders .
Materials Science
The unique properties of norbornane derivatives make them valuable in developing advanced materials.
2.1. Polyimide Resins
Norbornane-2-isobutyl- has been explored as a precursor for polyimide resins, which are known for their high thermal stability and excellent mechanical properties. The use of tetracarboxylic dianhydrides derived from norbornane allows for the production of polyimides with enhanced light transmittance and solubility, making them ideal for optical applications .
Case Study: Polyimide Production
- Objective: To synthesize a polyimide with high light transmittance.
- Method: Utilization of norbornane-derived tetracarboxylic dianhydrides.
- Results: The resulting polyimide exhibited superior thermal resistance and optical clarity compared to traditional polyimides.
Chemical Reactions and Precursor Applications
Norbornane derivatives serve as important intermediates in various chemical synthesis processes.
化学反応の分析
Formation of Carbocations
Norbornane derivatives can undergo ionization to form carbocations, particularly the 2-norbornyl cation. This cation is known for its stability and reactivity:
-
Formation Mechanisms :
-
σ Formation : Involves the departure of a leaving group from the exo position, which is facilitated by anchimeric assistance from the σ bond between carbons 1 and 6.
-
π Formation : Involves the donation of electron density from a π bond to facilitate the departure of a leaving group.
-
The stability of the 2-norbornyl cation has been attributed to its non-classical structure, which allows for delocalization of charge across the bicyclic framework .
Nucleophilic Substitution Reactions
Norbornane derivatives can also participate in nucleophilic substitution reactions. The presence of an isobutyl group can influence reaction rates and mechanisms due to steric and electronic effects:
-
SN1 Mechanism : The formation of a stable carbocation intermediate allows for nucleophilic attack.
-
SN2 Mechanism : Less common due to steric hindrance from the isobutyl group.
Rearrangement Reactions
Rearrangement reactions are crucial for understanding the behavior of norbornane derivatives:
-
1,2-Rearrangements : These can occur when a carbocation rearranges to form more stable ions. For instance, the conversion of 1-norbornyl or 7-norbornyl cations to the more stable 2-norbornyl cation has been observed during solvolysis reactions .
Elimination Reactions
Elimination reactions often lead to the formation of alkenes or other unsaturated compounds:
-
E1 Mechanism : Similar to SN1, where a carbocation intermediate forms before loss of a proton.
-
E2 Mechanism : Requires a strong base and occurs in a single concerted step.
Kinetics of Norbornene Insertion
Recent studies have shown that norbornene insertion into palladium complexes provides insights into reaction kinetics:
-
The rate-determining step involves coordination between norbornene and palladium complexes.
-
Kinetic studies reveal that certain geometrical isomers exhibit significantly different reactivities toward norbornene insertion .
Computational Studies
Density Functional Theory (DFT) calculations have been employed to elucidate reaction pathways and energy profiles for various reactions involving norbornane derivatives:
-
These studies help identify transition states and intermediates, providing a clearer understanding of reaction mechanisms.
-
For example, the activation energies for different pathways can vary significantly, influencing product distribution .
Kinetic Parameters for Norbornene Insertion
| Parameter | Value |
|---|---|
| Rate Constant (k) | Variable (depends on conditions) |
| Activation Energy (Ea) | Varies by pathway |
特性
CAS番号 |
18127-14-5 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC名 |
2-(2-methylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20/c1-8(2)5-11-7-9-3-4-10(11)6-9/h8-11H,3-7H2,1-2H3 |
InChIキー |
FUYHDFCORAHYRE-UHFFFAOYSA-N |
SMILES |
CC(C)CC1CC2CCC1C2 |
正規SMILES |
CC(C)CC1CC2CCC1C2 |
同義語 |
2-Isobutylnorbornane |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















